5-Bromo-3-ethyl-adamantane-1-carboxylic acid
Overview
Description
5-Bromo-3-ethyl-adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives are widely studied due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
The synthesis of 5-Bromo-3-ethyl-adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that provide unique stability and reactivity. Industrial production methods may include the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .
Chemical Reactions Analysis
5-Bromo-3-ethyl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantanes .
Scientific Research Applications
5-Bromo-3-ethyl-adamantane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-adamantane-1-carboxylic acid involves its interaction with molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-3-ethyl-adamantane-1-carboxylic acid can be compared with other adamantane derivatives such as:
1-Adamantanecarboxylic acid: Known for its use in complexation reactions with cyclohexaamylose.
1,3-Dehydroadamantane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-ethyladamantane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-2-11-3-9-4-12(6-11,10(15)16)8-13(14,5-9)7-11/h9H,2-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPKTLCKBPVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190676 | |
Record name | 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-60-3 | |
Record name | 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56531-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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